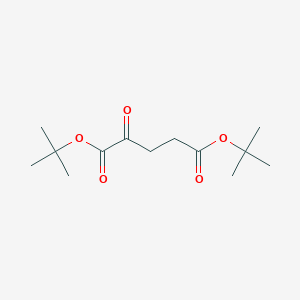![molecular formula C18H21NO B14415735 [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone CAS No. 82992-78-7](/img/structure/B14415735.png)
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone is a chemical compound with the molecular formula C15H15NO. It is also known by other names such as Benzophenone, 4-(dimethylamino)- and p-Dimethylaminobenzophenone . This compound is characterized by the presence of a dimethylamino group and a propan-2-yl group attached to a phenyl ring, making it a derivative of benzophenone.
Vorbereitungsmethoden
The synthesis of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone typically involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: It serves as a probe in fluorescence microscopy for studying cellular structures and dynamics.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The molecular targets include cellular components like DNA and proteins, leading to their modification or degradation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone include:
Benzophenone: Lacks the dimethylamino and propan-2-yl groups, making it less effective as a photoinitiator.
Michler’s ketone: Contains two dimethylamino groups, enhancing its photoinitiating properties but also increasing its toxicity.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with additional dimethylamino groups, used in similar applications but with different reactivity and properties.
Eigenschaften
CAS-Nummer |
82992-78-7 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H21NO/c1-13(2)14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)19(3)4/h5-13H,1-4H3 |
InChI-Schlüssel |
ZPXAOBFFZOCCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




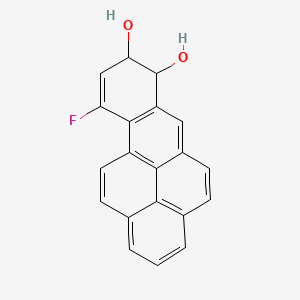
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
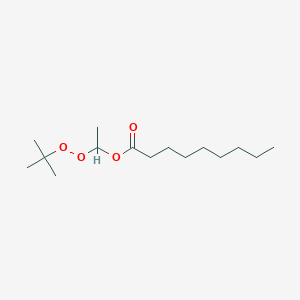
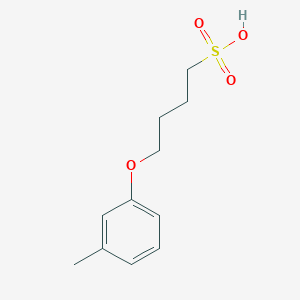
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
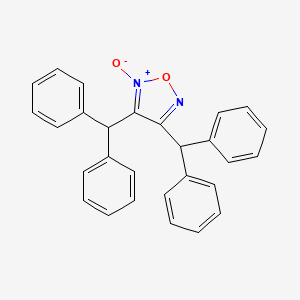
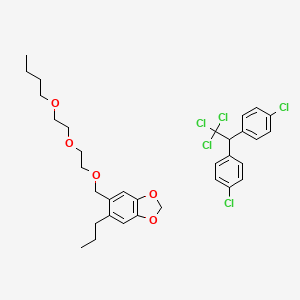
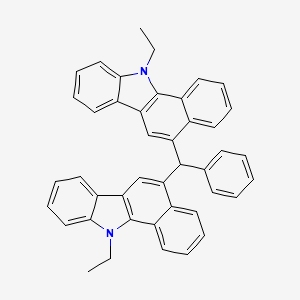
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
